Chloro(dimethyl)(1-methylcyclohexyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(dimethyl)(1-methylcyclohexyl)stannane is an organotin compound with the molecular formula C9H22ClSn. It is a derivative of stannane, where the tin atom is bonded to a chlorine atom, two methyl groups, and a 1-methylcyclohexyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(1-methylcyclohexyl)stannane can be synthesized through various methods. One common approach involves the reaction of dimethyltin dichloride with 1-methylcyclohexylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Chloro(dimethyl)(1-methylcyclohexyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new organotin compounds.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and leading to different organotin species.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can oxidize the tin center.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or other reducing agents can reduce the tin center.
Major Products Formed
Substituted Organotin Compounds: Formed through substitution reactions.
Oxidized or Reduced Tin Species: Resulting from oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions, such as Stille coupling.
Scientific Research Applications
Chloro(dimethyl)(1-methylcyclohexyl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Employed as a catalyst in various organic reactions, including polymerization and coupling reactions.
Materials Science: Utilized in the preparation of organotin-based materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of chloro(dimethyl)(1-methylcyclohexyl)stannane depends on the specific reaction or application. In catalysis, the tin center can coordinate with substrates, facilitating bond formation or cleavage. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)stannane: Lacks the 1-methylcyclohexyl group, making it less sterically hindered.
Chloro(trimethyl)stannane: Contains three methyl groups instead of a 1-methylcyclohexyl group.
Chloro(phenyl)dimethylstannane: Contains a phenyl group instead of a 1-methylcyclohexyl group.
Uniqueness
Chloro(dimethyl)(1-methylcyclohexyl)stannane is unique due to the presence of the 1-methylcyclohexyl group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific applications where steric effects are important.
Properties
CAS No. |
89860-58-2 |
---|---|
Molecular Formula |
C9H19ClSn |
Molecular Weight |
281.41 g/mol |
IUPAC Name |
chloro-dimethyl-(1-methylcyclohexyl)stannane |
InChI |
InChI=1S/C7H13.2CH3.ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H2,1H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
ZRUCRFFAKBWUTB-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCCCC1)[Sn](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.